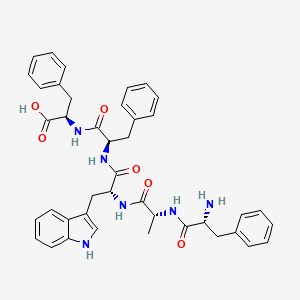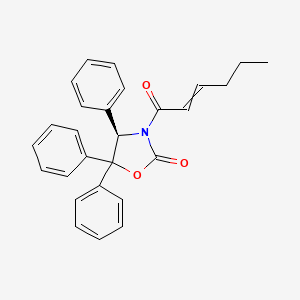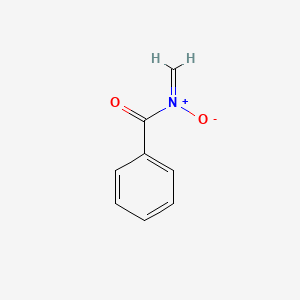![molecular formula C8H17ClN2O2 B14233126 3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 444723-70-0](/img/structure/B14233126.png)
3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a unique structure that includes an imidazolium core. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with a suitable alkylating agent under controlled conditions. One common method involves the use of acetic anhydride and thionyl chloride in a multi-step process . The reaction conditions often require careful temperature control and the use of anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
For industrial production, the process is scaled up using larger reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The final product is typically purified using distillation or crystallization methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, acetic anhydride, and sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazolium compounds.
Scientific Research Applications
3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The imidazolium core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: This compound has a similar structure but with a piperazine core instead of an imidazolium core.
5-Aryl-4-Acyl-3-Hydroxy-1-[2-(2-Hydroxyethoxy)ethyl]-3-Pyrrolin-2-Ones: These compounds share the hydroxyethoxyethyl group but have different core structures.
Uniqueness
3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields where specific interactions with molecular targets are required.
Properties
CAS No. |
444723-70-0 |
|---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-[2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)ethoxy]ethanol;chloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-2-3-10(8-9)4-6-12-7-5-11;/h2-3,11H,4-8H2,1H3;1H |
InChI Key |
QHMXMNXVNDMGNS-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)CCOCCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)


![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)




![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)


![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
